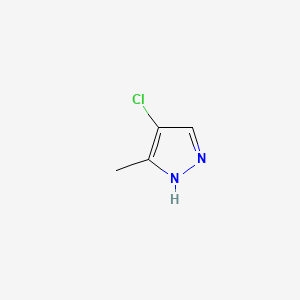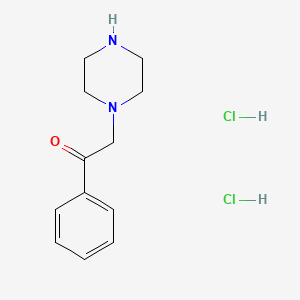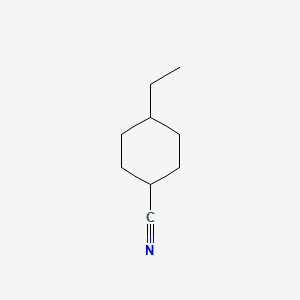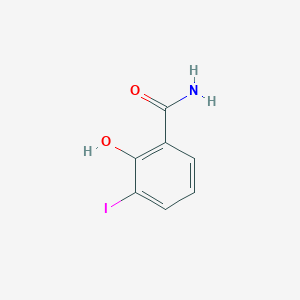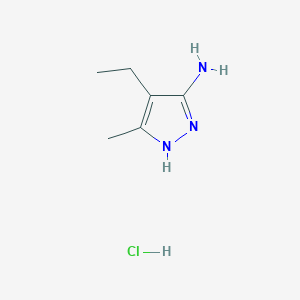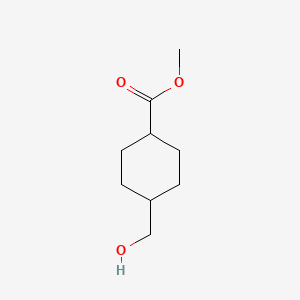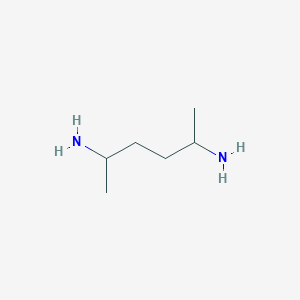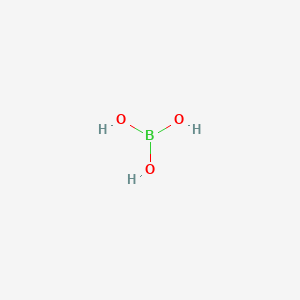
Tris(dibenzylideneacetone)platinum(0)
Übersicht
Beschreibung
Tris(dibenzylideneacetone)platinum(0) is a complex of palladium (0) with dibenzylideneacetone (dba). It is a dark-purple/brown solid, which is modestly soluble in organic solvents . It is the most widely used Pd0 precursor complex in synthesis and catalysis, particularly as a catalyst for various coupling reactions .
Synthesis Analysis
Tris(dibenzylideneacetone)platinum(0) is known for its high reactivity and ability to facilitate oxidative addition reactions. It is prepared by reacting palladium salts with dibenzylideneacetone ligands .Molecular Structure Analysis
The molecular formula of Tris(dibenzylideneacetone)platinum(0) is (C6H5CH=CHCOCH=CHC6H5)3Pd2 . The compound is known for its high reactivity and ability to facilitate oxidative addition reactions .Chemical Reactions Analysis
Tris(dibenzylideneacetone)platinum(0) acts as a catalyst for several reactions including Suzuki cross-coupling, Heck coupling, arylation, Buchwald-Hartwig amination, and fluorination .Physical and Chemical Properties Analysis
Tris(dibenzylideneacetone)platinum(0) is a dark-purple/brown solid, which is modestly soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Formation of Complexes with Aminomethylphosphines
Tris(dibenzylideneacetone)dipalladium and bis(dibenzylideneacetone)platinum react with aminomethylphosphines to form complexes. These interactions are significant for understanding the behavior of zerovalent platinum complexes and have potential applications in organometallic chemistry (Fawcett et al., 1995).
Reactivity in Ring-Opened Trinuclear Complexes
When reacting with triarylcyclopropenium bromides, dibenzylideneacetone–palladium(0) and –platinum(0) complexes form ring-opened trinuclear complexes. This process illustrates their reactivity and potential for forming structurally complex compounds (Keasey et al., 1977).
Precursor in Pd Nanoparticle Synthesis
Tris(dibenzylideneacetone)dipalladium is used as a precursor in the synthesis of Pd nanoparticles and structures. Its purity and nature in solutions are crucial for accurate estimation in catalytic efficiency and synthesis processes (Zalesskiy & Ananikov, 2012).
Catalyst in Asymmetric Synthesis of α-Aminoamides
Tris(dibenzylideneacetone)dipalladium(0) catalyzes asymmetric double carbohydroamination, proving to be an effective method for the chiral synthesis of α-aminoamides (Nanayakkara & Alper, 2003).
Formation of Stereoselective Synthesis Compounds
This complex is involved in the stereoselective synthesis of compounds like allylcyclohexanone, demonstrating its role in creating specific organic structures (Braun, Meletis, & Fidan, 2009).
Reactivity with Organomercurials
The complex exhibits reactivity towards organomercurials, leading to the formation of σ-bonded organic derivatives of palladium and platinum. This reactivity highlights its potential in creating diverse organometallic compounds (Sokolov, Bashilov, & Reutov, 1975).
Wirkmechanismus
Target of Action
Tris(dibenzylideneacetone)platinum(0), also known as MFCD22666053, is a complex of platinum(0) with dibenzylideneacetone . It is primarily used as a catalyst in various organic reactions . The compound’s primary targets are the reactants in these reactions, facilitating their transformation into desired products .
Mode of Action
MFCD22666053 is known for its high reactivity and ability to facilitate oxidative addition reactions . It acts as a catalyst for several reactions including Suzuki cross-coupling, Heck coupling, arylation, Buchwald-Hartwig amination, and fluorination . It is often used in catalytic amounts and has been shown to be effective in promoting coupling reactions between aryl halides and boronic acids .
Biochemical Pathways
The compound is involved in various biochemical pathways, particularly those related to organic synthesis . For instance, it is used in the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles and cross-coupling of aryl halides with aryl boronic acids . It also plays a role in the synthesis of epoxides, alpha-arylation of ketones, and site-selective benzylic sp3 palladium-catalyzed direct arylation .
Result of Action
The primary result of MFCD22666053’s action is the facilitation of various organic reactions . By acting as a catalyst, it accelerates these reactions and helps achieve the desired products more efficiently . In some cases, it has been shown to reduce cell proliferation by inhibiting the activation of certain kinases .
Action Environment
The action of MFCD22666053 can be influenced by various environmental factors. For instance, the compound is typically stored under nitrogen at -20°C , suggesting that it may be sensitive to oxygen and temperature. Additionally, the efficacy of the compound as a catalyst can depend on factors such as the concentration of the reactants, the temperature and pressure of the reaction, and the presence of other substances .
Safety and Hazards
Zukünftige Richtungen
Tris(dibenzylideneacetone)platinum(0) has shown significant anticancer effects in preclinical models of hepatocellular carcinoma and multiple myeloma by regulating the STAT3 signaling pathway . Further preclinical evaluation of Tris(dibenzylideneacetone)platinum(0) and related complexes is warranted .
Biochemische Analyse
Biochemical Properties
It is known that the compound is used in various palladium-mediated transformations due to its high reactivity .
Cellular Effects
It inhibits several signaling pathways including activation of mitogen-activated protein kinase, Akt, Stat-3, and S6 kinase .
Molecular Mechanism
Its palladium analog has been found to inhibit N-myristoyltransferase-1, which is required for optimal activity of membrane-based signaling molecules .
Temporal Effects in Laboratory Settings
Information on the temporal effects of Tris(dibenzylideneacetone)platinum(0) in laboratory settings is currently limited. It is known that the compound should be stored under nitrogen at -20°C to maintain its stability .
Metabolic Pathways
Its palladium analog has been found to inhibit N-myristoyltransferase-1, suggesting potential involvement in lipid modification pathways .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Tris(dibenzylideneacetone)platinum(0) can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Dibenzylideneacetone", "Platinum(II) acetylacetonate", "Sodium borohydride", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Dissolve dibenzylideneacetone in methanol and add platinum(II) acetylacetonate to the solution.", "Step 2: Heat the mixture under reflux for several hours to form the intermediate platinum(II) complex.", "Step 3: Add sodium borohydride to the reaction mixture to reduce the platinum(II) complex to platinum(0).", "Step 4: Extract the product with chloroform and purify it by recrystallization." ] } | |
CAS-Nummer |
11072-92-7 |
Molekularformel |
C51H42O3Pt |
Molekulargewicht |
898.0 g/mol |
IUPAC-Name |
(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;platinum |
InChI |
InChI=1S/3C17H14O.Pt/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;/h3*1-14H;/b3*13-11+,14-12+; |
InChI-Schlüssel |
FEKYVXQHHOSKBW-XGQVLBTFSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pt] |
SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pt] |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pt] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(5,6-dimethyl-4-oxo-4aH-thieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B3417566.png)


